molecular formula C6H6Se B7769099 Selenophenol CAS No. 57880-10-1

Selenophenol

Cat. No. B7769099
M. Wt: 157.08 g/mol
InChI Key: WDODWFPDZYSKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05889013

Procedure details

The titled compound was prepared in the same manner as described in Example 34 B by using 1-[(benzyloxy)methyl]-6-chloro-5-isopropyluracil and benzeneselenol in place of 6-chloro-1-(ethoxymethyl)-5-isopropyluracil and 3,5-dimethylphenyl selenol.
Name
1-[(benzyloxy)methyl]-6-chloro-5-isopropyluracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,5-dimethylphenyl selenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][N:10]1[C:17](Cl)=[C:16]([CH:19]([CH3:21])[CH3:20])[C:14](=[O:15])[NH:13][C:11]1=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:22]1([SeH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CC1C=C([SeH])C=C(C)C=1>>[CH2:1]([O:8][CH2:9][N:10]1[C:17]([Se:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:16]([CH:19]([CH3:21])[CH3:20])[C:14](=[O:15])[NH:13][C:11]1=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-[(benzyloxy)methyl]-6-chloro-5-isopropyluracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCN1C(=O)NC(=O)C(=C1Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[SeH]
Step Three
Name
3,5-dimethylphenyl selenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)[SeH]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCN1C(=O)NC(=O)C(=C1[Se]C1=CC=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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